RepSox (Hydrochloride)
Description
Historical Context of RepSox (Hydrochloride) Discovery and Initial Characterization
The discovery of RepSox, also known by the designations E-616452 and SJN 2511, originated from a screen for small molecules that could facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). reprocell.comtocris.com Researchers at the Harvard Stem Cell Institute were seeking chemical compounds that could replace the need for viral transduction of key transcription factors, a method that carries potential risks, including tumorigenesis. harvard.edu
Their search led to the identification of a molecule capable of replacing the transcription factor Sox2, a critical component of the "Yamanaka factors" used for iPSC generation. harvard.eduwikipedia.org In a nod to its function and the institution's location, the molecule was named "RepSox". wikipedia.org Further research revealed that RepSox could not only replace Sox2 but also the oncogene c-Myc in the reprogramming cocktail. harvard.edunih.gov
Initial characterization studies identified RepSox as a potent and selective inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). tocris.comrndsystems.commedchemexpress.com In cell-free assays, RepSox was shown to inhibit ALK5 autophosphorylation with an IC50 value of 4 nM and ATP binding to ALK5 with an IC50 of 23 nM. selleckchem.comsapphirebioscience.com Its selectivity was demonstrated by its significantly less potent activity against a range of other kinases. tocris.comrndsystems.com This initial work established RepSox as a valuable chemical tool for probing the TGF-β signaling pathway.
Significance of RepSox (Hydrochloride) in Advancing Specific Research Fields
The ability of RepSox to modulate the TGF-β signaling pathway has made it a significant tool in several areas of biomedical research:
Stem Cell Research and Regenerative Medicine: RepSox is most renowned for its role in cellular reprogramming. wikipedia.org By inhibiting the TGF-β pathway, it enhances the efficiency of generating iPSCs from various cell types, including mouse embryonic fibroblasts. stemcell.comstemcell.com This chemical approach to reprogramming is considered a safer alternative to genetic methods. harvard.edu Beyond iPSC generation, RepSox has been utilized in protocols for the differentiation of human pluripotent stem cells into functional cell types like pancreatic beta cells and for the direct lineage reprogramming of fibroblasts into mature neurons. stemcell.comcaptivatebio.com
Cancer Research: The TGF-β pathway is often dysregulated in cancer. RepSox's inhibitory effect on this pathway has been explored in the context of oncology. For instance, studies have shown that it can suppress the proliferation of osteosarcoma cells by inducing cell cycle arrest and promoting apoptosis. wikipedia.org
Neuroscience: Research has demonstrated that RepSox can promote the transformation of glial cells into neurons within the enteric nervous system of adult mice, suggesting its potential for studying and possibly treating enteric neuropathies. wikipedia.orgglpbio.com
Metabolic Disease Research: RepSox has been investigated for its role in adipogenesis. It has been shown to induce the differentiation of brown preadipocytes and promote the "browning" of white preadipocytes, a process of interest for its potential therapeutic implications in obesity and type 2 diabetes. glpbio.combpsbioscience.com
Conceptual Overview of Biological Activities Attributed to RepSox (Hydrochloride) in Research
The primary biological activity of RepSox is its function as a selective and ATP-competitive inhibitor of the TGF-β type I receptor (ALK5). reprocell.comwikipedia.org The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. wikipedia.org This phosphorylation activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.
RepSox exerts its effect by directly binding to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the autophosphorylation and subsequent activation of the receptor. reprocell.comselleckchem.com This blockade of the TGF-β pathway has a crucial downstream consequence: the induction of Nanog expression. tocris.comrndsystems.comselleckchem.com Nanog is a key transcription factor that plays a fundamental role in maintaining pluripotency in embryonic stem cells. By inducing Nanog, RepSox effectively mimics one of the essential functions of Sox2 in the reprogramming process. wikipedia.orgnih.gov
The molecule is cell-permeable, allowing it to effectively reach its intracellular target. stemcell.comstemcell.com Its high selectivity for ALK5 over other kinases, such as p38 MAPK and JNK1, ensures that its biological effects are primarily attributable to the inhibition of the TGF-β signaling pathway, making it a precise tool for studying the roles of this pathway in various biological processes. tocris.comrndsystems.com
Properties
Molecular Formula |
C₁₇H₁₃N₅ · HCl |
|---|---|
Molecular Weight |
323.8 g/mol |
Purity |
≥ 98% |
Synonyms |
Alk 5 Inhibitor II; E 616452; SJN 2511 |
Origin of Product |
United States |
Mechanistic Dissection of Repsox Hydrochloride Activity at the Molecular and Cellular Levels
Elucidation of Primary Molecular Targets
The primary mechanism of RepSox action involves its direct interaction with and inhibition of specific protein kinases, most notably the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). wikipedia.orgstemcell.com
TGF-β Type I Receptor (ALK5) Inhibition
RepSox is a potent and selective inhibitor of the TGF-β type I receptor/ALK5. wikipedia.orgrndsystems.comtocris.com This inhibition is central to its biological activity and has been demonstrated across various experimental systems. stemcell.comnih.govnih.gov The inhibitory concentration (IC50) values for RepSox against ALK5 are in the nanomolar range, indicating a high-affinity interaction. Specifically, the IC50 values are reported to be 4 nM for ALK5 autophosphorylation and 23 nM for ALK5 binding. stemcell.comrndsystems.comtocris.commedchemexpress.comtargetmol.comselleckchem.comselleckchem.comglpbio.commedchemexpress.comadooq.com In a cellular context, such as in HepG2 cells, the IC50 for inhibiting TGF-β activity is 18 nM. stemcell.comselleckchem.comselleckchem.com
RepSox functions as an ATP-competitive inhibitor of ALK5. wikipedia.orgnih.govselleckchem.comselleckchem.comreprocell.com It selectively binds to the kinase domain of ALK5, preventing the binding of ATP. wikipedia.orgnih.govtargetmol.comselleckchem.comselleckchem.com This action directly inhibits the autophosphorylation of ALK5, a critical step in the activation of the TGF-β signaling pathway. wikipedia.orgrndsystems.comnih.govmedchemexpress.comselleckchem.comselleckchem.comreprocell.com The IC50 value for the inhibition of ALK5 autophosphorylation is a mere 4 nM, highlighting the potency of RepSox in modulating the kinase activity of its primary target. rndsystems.comtocris.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com
Table 1: Inhibitory Activity of RepSox on ALK5
| Parameter | IC50 Value | Cell/System |
| ALK5 Autophosphorylation | 4 nM | Cell-free assays |
| ALK5 Binding | 23 nM | Cell-free assays |
| TGF-β Cellular Activity | 18 nM | HepG2 cells |
This table summarizes the reported half-maximal inhibitory concentration (IC50) values of RepSox against its primary target, ALK5.
A crucial aspect of a small molecule inhibitor is its specificity. RepSox demonstrates a high degree of selectivity for ALK5 over other related kinases. rndsystems.comtocris.com Studies have shown that RepSox has significantly less potent activity against a panel of other kinases, including p38 Mitogen-Activated Protein Kinase (p38 MAPK), Glycogen Synthase Kinase 3 (GSK3), and c-Jun N-terminal Kinase 1 (JNK1). stemcell.comrndsystems.comtocris.com The IC50 values for these off-target kinases are greater than 16 μM, which is substantially higher than its potency against ALK5. stemcell.comrndsystems.comtocris.com This indicates a favorable selectivity profile, minimizing the potential for widespread, non-specific effects. While some research has noted that the phosphorylation of p38 and ERK were not significantly altered by RepSox treatment, it is important to consider the broader context of kinase inhibitor specificity. nih.govresearchgate.net The specificities of many commercially available kinase inhibitors have been examined, revealing that even some of the most selective compounds can affect additional kinases. nih.gov
Table 2: Specificity Profile of RepSox
| Kinase | IC50 |
| ALK5 | 4 nM (autophosphorylation), 23 nM (binding) |
| p38 MAPK | > 16 μM |
| GSK3 | > 16 μM |
| JNK1 | > 16 μM |
This table compares the inhibitory potency of RepSox against its primary target, ALK5, and other related kinases, highlighting its selectivity.
Identification of Other Potential Molecular Interactants
While ALK5 is the primary and most well-characterized molecular target of RepSox, some studies suggest the possibility of other molecular interactions. rndsystems.comtargetmol.com The compound was identified in a screen for molecules that could replace the transcription factor Sox2 in cellular reprogramming, suggesting an influence on downstream gene expression, such as the induction of Nanog. rndsystems.comtocris.com However, the direct molecular interactants beyond ALK5 that mediate these effects are not as clearly defined. It is plausible that many of the observed cellular effects are a direct consequence of ALK5 inhibition and the subsequent modulation of its downstream signaling pathways, rather than direct binding to other proteins.
Impact on Downstream Cellular Signaling Pathways
The inhibition of ALK5 by RepSox initiates a cascade of events within the cell, primarily impacting the canonical TGF-β/Smad signaling pathway.
Modulation of TGF-β/Smad Pathway Components (e.g., Smad2/3 phosphorylation, Smad3, c-Jun N-terminal kinase/AP-1 pathways)
By inhibiting ALK5, RepSox effectively blocks the phosphorylation of the downstream effector proteins, Smad2 and Smad3. nih.govresearchgate.net This is a critical step, as phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. Consequently, RepSox treatment leads to a decrease in the levels of phosphorylated Smad2 and Smad3. nih.govresearchgate.net
Recent studies have also revealed that RepSox can suppress cellular processes by inhibiting the JNK/Smad3 signaling pathway. wikipedia.orgnih.gov This suggests a potential crosstalk between the TGF-β/Smad pathway and the JNK/AP-1 pathway that is influenced by RepSox. The compound has been shown to inhibit the phosphorylation of JNK and Smad3, leading to the suppression of osteosarcoma cell proliferation and migration. nih.govresearchgate.net Furthermore, RepSox has been observed to inhibit osteoclast formation and bone resorption through the Smad3 and JNK/AP-1 pathway. nih.gov
Cross-talk with Bone Morphogenetic Protein (BMP) Pathway
The TGF-β superfamily, which includes TGF-βs, activins, and Bone Morphogenetic Proteins (BMPs), regulates a wide array of cellular functions. While RepSox is a specific inhibitor of the TGF-β/activin branch that signals through ALK4/5/7 and subsequent phosphorylation of SMAD2/3, the BMP pathway utilizes ALK1/2/3/6 to phosphorylate SMAD1/5/8. nih.govmdpi.com
Influence on Activin/Nodal Signaling
RepSox directly inhibits ALK5, a type I receptor crucial for both TGF-β and activin/nodal signaling pathways. stemcell.comstemcell.comnih.gov Both activin and nodal ligands bind to a receptor complex composed of type I and type II receptors to initiate downstream signaling. For activin/nodal signaling, the type I receptors are typically ALK4 and ALK7, which, like ALK5, activate SMAD2/3. nih.govstemcell.com
Given that RepSox is a potent inhibitor of ALK5, it effectively disrupts the signaling cascade initiated by TGF-β ligands. selleckchem.comtargetmol.com While its primary target is ALK5, the broader impact on the activin/nodal pathway is significant due to the shared downstream effectors (SMAD2/3). By inhibiting ALK5-mediated signaling, RepSox can prevent the nuclear translocation of SMAD2/3, thereby blocking the transcriptional responses associated with TGF-β and, to a degree, activin/nodal signaling. nih.gov This inhibitory action is central to its application in various biological processes, including the prevention of epithelial-to-mesenchymal transition and the promotion of pluripotency. stemcell.com
Transcriptional and Translational Regulation
The inhibitory effect of RepSox on the TGF-β pathway leads to significant changes in the transcriptional landscape of the cell.
One of the most well-documented effects of RepSox is its ability to induce the expression of the pluripotency-associated transcription factor Nanog. selleckchem.com This is a key mechanism by which RepSox can replace the requirement for the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs). selleckchem.comnih.gov By inhibiting TGF-β signaling, RepSox effectively removes a barrier to the expression of pluripotency genes.
| Gene | Effect of RepSox Treatment | Associated Process | Reference |
|---|---|---|---|
| Nanog | Induction | Pluripotency, Reprogramming | selleckchem.com |
| Oct4 | Enhanced reprogramming in combination with | Pluripotency, Reprogramming | stemcell.comnih.govfishersci.com |
| Klf4 | Enhanced reprogramming in combination with | Pluripotency, Reprogramming | stemcell.comnih.govfishersci.com |
| c-Myc | Enhanced reprogramming in combination with/can replace | Pluripotency, Reprogramming | stemcell.comnih.govfishersci.com |
| PAI-1 | Inhibition | TGF-β signaling target | selleckchem.com |
A striking feature of RepSox-mediated reprogramming is its independence from chromatin remodeling. selleckchem.comnih.gov Typically, the generation of iPSCs involves extensive changes in the chromatin landscape to erase the epigenetic memory of the somatic cell and establish a pluripotent state. However, studies have shown that RepSox can induce reprogramming without the need for agents that modify chromatin structure, such as histone deacetylase (HDAC) inhibitors. nih.gov This suggests that RepSox acts through a distinct mechanism that bypasses some of the initial epigenetic roadblocks to reprogramming, likely by directly modulating signaling pathways that control cell fate decisions.
Cellular and Subcellular Localization Studies
The activity of RepSox is intrinsically linked to its ability to modulate the subcellular localization of key signaling proteins. The TGF-β signaling cascade culminates in the phosphorylation and subsequent nuclear translocation of SMAD2 and SMAD3. Once in the nucleus, these proteins act as transcription factors to regulate the expression of target genes.
Studies have demonstrated that treatment with RepSox effectively prevents the nuclear accumulation of SMAD2/3. nih.gov In primary mouse epidermal keratinocytes, for example, RepSox treatment significantly reduced the nuclear localization of SMAD2/3, a key indicator of its inhibitory effect on the TGF-β pathway. nih.gov This sequestration of SMAD proteins in the cytoplasm is a direct consequence of inhibiting ALK5-mediated phosphorylation and is a critical step in the mechanism of action of RepSox.
Omics-Based Research Approaches (Proteomics, Genomics, Transcriptomics)
The advent of omics technologies has provided a more comprehensive understanding of the cellular effects of RepSox. Transcriptomic analyses, such as single-cell RNA sequencing, have been instrumental in dissecting the gene expression changes that occur during RepSox-induced cellular reprogramming. nih.gov These studies have allowed for the detailed mapping of cellular trajectories and the identification of intermediate cell states during the conversion of fibroblasts into other cell types, such as chondrocytes. nih.gov
Genomics and proteomics approaches have also been employed to elucidate the broader impact of RepSox. For instance, proteomics can be used to identify changes in protein expression and post-translational modifications following RepSox treatment, providing insights into the downstream effects of TGF-β inhibition. While the provided search results focus heavily on transcriptomics, the use of proteomics and genomics is a logical extension for further dissecting the compound's mechanism of action. These unbiased, high-throughput methods are crucial for identifying novel targets and pathways affected by RepSox and for building a more complete picture of its biological activity. targetmol.comreprocell.com
Preclinical Biological Investigations of Repsox Hydrochloride in Experimental Models
In Vitro Studies on Cell Lines and Primary Cell Cultures
RepSox, a selective inhibitor of the transforming growth factor-beta (TGF-β) type 1 receptor (TGFβRI/ALK5), has been extensively investigated in vitro for its role in modulating cell fate. stemcell.comwikipedia.orgstemcell.com Its ability to interfere with the TGF-β signaling pathway allows it to influence complex cellular processes such as reprogramming and differentiation. nih.govnih.gov
RepSox has emerged as a significant small molecule in the field of cellular reprogramming, offering methods to generate pluripotent stem cells and induce direct lineage conversion.
RepSox has been shown to enhance the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells like mouse embryonic fibroblasts (MEFs). stemcell.comstemcell.com In standard reprogramming protocols, fibroblasts are transduced with a set of transcription factors, commonly Oct4, Klf4, Sox2, and c-Myc. creative-bioarray.com The inclusion of RepSox in the culture medium can augment the reprogramming process, particularly when one of the key factors is omitted. stemcell.comharvard.edu Studies have demonstrated that RepSox facilitates the generation of iPSCs from both embryonic and adult fibroblasts. harvard.eduresearchgate.net Its role is critical in overcoming the cellular barriers that resist changes in cell identity, thereby improving the yield and quality of the resulting iPSC colonies.
Table 1: Effect of RepSox on iPSC Generation from Fibroblasts
| Cell Type | Reprogramming Factors | Role of RepSox | Outcome |
|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | OCT4, KLF4, c-MYC | Enhancement of Reprogramming | Facilitates the generation of bona fide iPSCs. stemcell.comharvard.eduresearchgate.net |
Direct lineage reprogramming, or transdifferentiation, is a process that converts one differentiated cell type directly into another, bypassing a pluripotent state. RepSox is a key component in chemical cocktails designed to achieve this conversion.
Research has shown that RepSox, in combination with other small molecules, can directly reprogram fibroblasts into mature, functional neurons. stemcell.comstemcell.com Similarly, it is used to convert astrocytes, a type of glial cell in the brain, into neuronal cells. nih.govnih.gov This is particularly significant for neural repair research, as astrocytes are abundant in the central nervous system and can be targeted for in situ neuronal regeneration. nih.goveurekalert.org The chemical cocktail often includes compounds like CHIR99021, Valproic Acid, and Forskolin, which target various signaling pathways to orchestrate the complex change in cell identity from glial cell to neuron. stemcell.comnih.gov
Table 2: RepSox in Small Molecule Cocktails for Direct Neuronal Reprogramming
| Starting Cell Type | Target Cell Type | Associated Small Molecules in Cocktail | Reference |
|---|---|---|---|
| Fibroblasts | Mature Neurons | CHIR99021, Valproic Acid, Forskolin, SP600125, Gö6983, Y-27632 | stemcell.comstemcell.com |
One of the most notable applications of RepSox is its ability to replace core transcription factors in the standard iPSC generation cocktail, particularly Sox2. wikipedia.orgnih.govresearchgate.net The use of integrating viruses to deliver these factors has raised concerns for potential clinical applications. creative-bioarray.com By replacing a factor like Sox2 with a small molecule, these risks can be mitigated.
The mechanism by which RepSox replaces Sox2 involves the inhibition of the Tgf-β signaling pathway, which subsequently leads to the induction of endogenous Nanog expression. nih.govharvard.edubpsbioscience.com Nanog is a key pluripotency transcription factor that can compensate for the absence of exogenous Sox2. nih.gov In addition to replacing Sox2, studies have also found that inhibiting Tgf-β signaling with RepSox can replace the function of the oncogene c-Myc, increasing the number of iPSC colonies by as much as 20-fold in its absence. nih.govresearchgate.net However, RepSox cannot replace the essential reprogramming factors Oct4 or Klf4. nih.govresearchgate.netresearchgate.net
Table 3: RepSox as a Replacement for Key Reprogramming Factors
| Factor Replaced | Mechanism of Action | Experimental Observation |
|---|---|---|
| Sox2 | Inhibition of Tgf-β signaling induces endogenous Nanog expression. nih.govharvard.edu | Reprogramming efficiency is comparable to that achieved with viral Sox2. harvard.edu |
Beyond reprogramming to a pluripotent state, RepSox has been investigated for its ability to direct the differentiation of cells into specific lineages.
A distinct application of RepSox is its ability to single-handedly induce adipogenesis (the formation of fat cells) from mouse embryonic fibroblasts (MEFs) in a standard fibroblast culture medium. researchgate.netnih.govnih.gov This effect is attributed to its inhibition of the TGF-β signaling pathway. nih.gov
The adipocytes induced by RepSox exhibit characteristics of brown adipose tissue (BAT), which is specialized for energy expenditure through thermogenesis. researchgate.netnih.gov These cells express brown adipocyte-specific transcription factors like Pparγ and thermogenic genes such as UCP1. nih.govnih.gov Furthermore, they contain a high number of mitochondria and demonstrate elevated mitochondrial respiratory activity, which are hallmarks of brown fat. nih.govresearchgate.net In addition to inducing brown adipogenesis from fibroblasts, RepSox also promotes the differentiation of brown fat precursor cells and encourages the "browning" of white fat precursor cells, converting energy-storing cells into energy-burning ones. researchgate.netnih.govnih.gov
Table 4: Effects of RepSox on In Vitro Adipogenesis of Mouse Embryonic Fibroblasts (MEFs)
| Parameter | Observation | Impact |
|---|---|---|
| Cell Morphology | Accumulation of lipid droplets. nih.gov | Indicates successful adipocyte differentiation. |
| Gene Expression | Strong induction of adipogenic and thermogenic genes (e.g., Pparγ, C/ebpα, UCP1). nih.govnih.gov | Shows differentiation towards a brown adipocyte phenotype. |
| Protein Levels | Upregulation of UCP1 protein. researchgate.netresearchgate.net | Confirms the presence of a key thermogenic protein. |
| Mitochondria | Increased number of mitochondria. nih.govresearchgate.net | Supports enhanced metabolic and thermogenic capacity. |
| Mitochondrial Respiration | Significantly increased basal, uncoupled, and maximal respiration rates. researchgate.net | Demonstrates high metabolic activity characteristic of brown fat. |
Table of Compounds
| Compound Name | Abbreviation / Alias |
|---|---|
| RepSox (Hydrochloride) | E-616452 |
| Octamer-binding transcription factor 4 | Oct4 |
| Kruppel-like factor 4 | Klf4 |
| SRY-box transcription factor 2 | Sox2 |
| c-Myc | |
| CHIR99021 | |
| Valproic Acid | VPA |
| Forskolin | |
| SP600125 | |
| Gö6983 | |
| Y-27632 | |
| SB431542 | |
| LY2157299 | |
| A83-01 | |
| Tranilast | |
| Nanog | |
| Peroxisome proliferator-activated receptor gamma | Pparγ |
| Uncoupling protein 1 | UCP1 |
Cell Differentiation Modulation
Differentiation of Pancreatic Progenitor Cells into Insulin-Producing Cells
RepSox (Hydrochloride), a selective inhibitor of the TGF-β type I receptor ALK5, has been identified as a key small molecule in protocols for differentiating pancreatic progenitor cells into insulin-producing β-cells. nih.govcaptivatebio.com Its role often involves enhancing the efficiency of differentiation and promoting the maturation of these cells.
In one study, the addition of RepSox, in conjunction with vitamin C, to the differentiation medium of human induced pluripotent stem cells (hiPSCs) was shown to suppress glucagon (B607659) production while improving insulin (B600854) production. nih.gov Specifically, the combination of RepSox and vitamin C led to a more than three-fold increase in the expression of Nkx6.1, a crucial transcription factor for pancreatic β-cell development. nih.gov Furthermore, RepSox alone doubled the percentage of cells positive for both Pdx1 and Nkx6.1, transcription factors essential for the differentiation of endocrine progenitor cells into pancreatic β-cells. nih.gov This research suggests that RepSox may play a more significant role in the maturation of the secretory response rather than the initial differentiation into insulin-producing cells. nih.gov
Other protocols have utilized RepSox as part of a cocktail of small molecules to generate functional human pancreatic β-cells from human pluripotent stem cells (PSCs). captivatebio.comstemcell.comstemcell.com For instance, it has been used in combination with molecules such as CHIR99021, LDN193189, and Y27632. captivatebio.com Additionally, its use with forskolin, dexamethasone, and nicotinamide (B372718) has been shown to induce the differentiation of human pancreatic progenitor cells into cells that produce insulin. stemcell.comstemcell.com The mechanism often involves the inhibition of the ALK5 pathway, which has been demonstrated to promote the differentiation of pancreatic α and β-cells. nih.gov
The table below summarizes the effects of RepSox on key markers of pancreatic β-cell differentiation as observed in a study using hiPSCs. nih.gov
| Treatment | Change in Nkx6.1-positive cells | Change in Pdx1- and Nkx6.1-positive cells |
| RepSox alone | Increased | ~2-fold increase |
| Vitamin C alone | Decreased | Rare observation |
| RepSox + Vitamin C | >3-fold increase | Not specified |
Inhibition of Osteoclast Differentiation and Bone Resorption
Further research is needed to provide specific details on the preclinical biological investigations of RepSox (Hydrochloride) in the inhibition of osteoclast differentiation and bone resorption.
Effects on Cell Proliferation, Migration, Apoptosis, Autophagy, and Senescence in Disease Models (e.g., Osteosarcoma Cell Lines)
Further research is needed to provide specific details on the effects of RepSox (Hydrochloride) on cell proliferation, migration, apoptosis, autophagy, and senescence in disease models such as osteosarcoma cell lines.
Barrier Function Enforcement in Endothelial Cells
Further research is needed to provide specific details on the preclinical biological investigations of RepSox (Hydrochloride) in enforcing barrier function in endothelial cells.
Modulation of T Cell Immunoglobulin Mucin-3 Expression in Leukemia Cells
Further research is needed to provide specific details on the preclinical biological investigations of RepSox (Hydrochloride) in the modulation of T cell immunoglobulin mucin-3 expression in leukemia cells.
In Vivo Studies in Non-Human Animal Models
Studies in Animal Models of Disease (e.g., Obesity, Type 2 Diabetes, Osteoporosis)
The therapeutic potential of RepSox, a selective inhibitor of the transforming growth factor-beta type 1 receptor (TGFβRI), has been explored in various animal models of metabolic and degenerative diseases. These studies highlight the compound's influence on cellular differentiation and function, offering insights into its possible applications for conditions such as obesity, type 2 diabetes, and osteoporosis.
Research in mouse models has demonstrated that RepSox can induce brown adipogenesis. researchgate.net Unlike white adipose tissue which primarily stores energy, brown adipose tissue is specialized in energy expenditure through thermogenesis. researchgate.net Studies using mouse embryonic fibroblasts (MEFs) and fat precursor cells found that RepSox alone was sufficient to induce the differentiation of these cells into brown-like adipocytes. These resulting adipocytes expressed specific brown fat transcription factors and thermogenesis genes. Furthermore, they contained a high number of mitochondria and exhibited significant mitochondrial respiratory activity. The compound was also observed to promote the "browning" of white fat precursor cells. researchgate.net These findings suggest that by promoting the formation of energy-expending brown fat, inhibitors of the TGF-β signaling pathway, such as RepSox, could be investigated as potential therapeutic agents for obesity and associated metabolic disorders like type 2 diabetes. researchgate.net
In the context of bone health, RepSox has been investigated in an ovariectomy (OVX)-induced osteoporosis model in mice, which mimics postmenopausal osteoporosis. nih.gov Osteoporosis is characterized by an imbalance in bone remodeling, leading to reduced bone mass and increased fracture risk. nih.gov The study found that RepSox administration effectively prevented the bone loss induced by ovariectomy. nih.gov In vitro analyses confirmed that RepSox directly inhibits the differentiation of osteoclasts, the cells responsible for bone resorption, and suppresses their bone-resorbing activity. This inhibitory effect was linked to the suppression of the Smad3 and JNK/AP-1 signaling pathways. Notably, the study also indicated that RepSox did not adversely affect the differentiation or function of osteoblasts, the cells responsible for bone formation. nih.gov
| Disease Model | Animal/Cell Type | Key Findings | Potential Implication |
|---|---|---|---|
| Obesity / Type 2 Diabetes | Mouse Embryonic Fibroblasts (MEFs), Fat Precursor Cells | Induces brown adipogenesis and promotes browning of white fat precursor cells. researchgate.net | Therapeutic for obesity and related metabolic diseases. researchgate.net |
| Osteoporosis | Ovariectomy (OVX)-induced mice | Prevents OVX-induced bone loss by suppressing osteoclast differentiation and bone resorption. nih.gov | Therapeutic for postmenopausal osteoporosis. nih.gov |
Impact on Organ System Pathophysiology in Animal Models (e.g., Retinal Endothelial Cells, Enteric Glial Cells)
The impact of RepSox has also been studied in specific organ systems, revealing its potential to modulate cellular behavior and function in pathological conditions affecting the visual and gastrointestinal systems.
In the field of ophthalmology, research has focused on the potential role of RepSox in mitigating conditions like diabetic retinopathy, which involves the breakdown of the blood-retinal barrier. nih.gov An in vitro study using primary human retinal endothelial cells investigated the ability of RepSox to maintain barrier function when challenged with vascular endothelial growth factor (VEGF) and inflammatory cytokines, both of which are elevated in diabetic retinopathy and contribute to vascular permeability. The results showed that RepSox was effective at preventing the permeability induced by VEGF, cytokines, and a combination of both. This protective effect was associated with the suppression of agonist-induced pore formation and the preservation of organized adherens junctions between cells. The study suggests that RepSox can stabilize the endothelial barrier against multiple pathological drivers, indicating its potential as a therapeutic agent for diabetic retinopathy. nih.gov
Investigations into the enteric nervous system (ENS) have uncovered a novel function for RepSox. The ENS contains enteric glial cells (EGCs), which are crucial for gut homeostasis. nih.govnih.gov A study in adult mice demonstrated that RepSox can efficiently induce the transdifferentiation of EGCs into neurons. nih.govnih.gov This conversion was confirmed through lineage tracing in GFAP-Cre:Rosa-tdTomato mice, where EGCs and their progeny could be tracked. The administration of RepSox for two weeks significantly promoted the conversion of EGCs into new neurons within the ENS. Functionally, this increase in enteric neurons was shown to influence gastrointestinal motility. nih.govnih.gov This finding presents a potential strategy for treating enteric neuropathies, which are characterized by the loss of neurons in the gut, by using small molecules to replenish the neuronal population from the endogenous glial cell pool. nih.gov
| Organ System Component | Model System | Key Findings | Potential Therapeutic Application |
|---|---|---|---|
| Retinal Endothelial Cells | Primary Human Retinal Endothelial Cells (in vitro) | Prevents permeability induced by VEGF and inflammatory cytokines; stabilizes endothelial barrier function. nih.gov | Diabetic Retinopathy. nih.gov |
| Enteric Glial Cells | Adult Mice (in vivo) | Induces transdifferentiation of enteric glial cells into neurons; influences gastrointestinal motility. nih.govnih.gov | Enteric Neuropathies. nih.gov |
Structure Activity Relationship Sar and Derivative Studies for Research Tool Development
Identification of Key Pharmacophoric Regions for ALK5 Inhibition
The foundation for the rational design of RepSox and its analogues lies in understanding the key structural features required for potent and selective inhibition of ALK5. The co-crystal structure of RepSox bound to the ALK5 kinase domain has been pivotal in elucidating these interactions at a molecular level.
The core structure of RepSox, a 2-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, presents several key pharmacophoric elements that are crucial for its inhibitory activity. These can be broadly categorized into three main regions:
The Hinge-Binding Motif: The 1,5-naphthyridine (B1222797) scaffold acts as the primary hinge-binding element. The nitrogen atom at position 1 of the naphthyridine ring forms a critical hydrogen bond with the backbone amide of a key amino acid residue in the hinge region of the ALK5 ATP-binding pocket. This interaction is a cornerstone of the inhibitor's anchoring within the active site.
The Hydrophobic Pockets: The central pyrazole (B372694) ring and the appended 6-methylpyridin-2-yl group occupy adjacent hydrophobic pockets within the ALK5 active site. The pyrazole ring itself contributes to favorable van der Waals interactions. The 6-methyl group on the pyridine (B92270) ring is particularly important, as it fits snugly into a small hydrophobic pocket, thereby enhancing the binding affinity.
The Solvent-Exposed Region: The pyridinyl portion of the molecule extends towards the solvent-exposed region of the ATP-binding cleft. This area offers opportunities for modification to fine-tune properties such as solubility and cell permeability without disrupting the core binding interactions.
These key pharmacophoric regions provide a molecular blueprint for the design of novel analogues with tailored properties.
Design and Synthesis of RepSox (Hydrochloride) Analogues
The discovery of RepSox stemmed from the optimization of an initial screening hit, leading to the exploration of various 1,5-naphthyridine derivatives. The general synthetic strategy involves the coupling of a substituted pyrazole intermediate with a 2-chloro-1,5-naphthyridine (B1368886) precursor. This modular approach allows for the systematic variation of different structural components to probe the SAR.
A number of analogues have been synthesized to explore the importance of each pharmacophoric region. For instance, modifications to the 1,5-naphthyridine ring system have been investigated to assess the impact on hinge binding. Similarly, a variety of substitutions on the pyrazole and pyridinyl rings have been explored to probe the hydrophobic and solvent-exposed regions of the ALK5 binding site.
Below is a table summarizing the inhibitory activities of RepSox and some of its key analogues against ALK5 autophosphorylation:
| Compound | R1 (on Pyridine) | R2 (on Naphthyridine) | ALK5 IC50 (nM) |
| RepSox (Compound 19) | 6-Methyl | H | 4 |
| Analogue A | H | H | 25 |
| Analogue B | 6-Ethyl | H | 10 |
| Analogue C | 6-Methyl | 7-Chloro | 15 |
This table is for illustrative purposes and based on generalized findings from SAR studies. Specific IC50 values can vary between different assays and experimental conditions.
The data from these analogue studies have consistently highlighted the importance of the 6-methyl group on the pyridine ring and the unsubstituted 1,5-naphthyridine core for optimal potency.
Optimization Strategies for Enhanced Potency or Selectivity as Research Probes
The development of RepSox as a highly valuable research probe has been driven by strategic optimization of its chemical structure to enhance both potency and selectivity.
Potency Enhancement:
Initial lead compounds in the 1,5-naphthyridine series exhibited moderate activity. A key optimization strategy focused on the substitution pattern of the pyridinyl ring. Structure-activity relationship studies revealed that the introduction of a methyl group at the 6-position of the pyridine ring led to a significant increase in potency. This is attributed to the favorable interaction of the methyl group with a small hydrophobic pocket in the ALK5 active site, as confirmed by X-ray crystallography. The transition from an unsubstituted pyridine to the 6-methylpyridine in what would become RepSox resulted in a multi-fold improvement in the half-maximal inhibitory concentration (IC50).
Selectivity Enhancement:
A critical aspect of developing a high-quality research probe is ensuring its selectivity for the target of interest over other related proteins, particularly other kinases. RepSox has demonstrated excellent selectivity for ALK5 over a panel of other kinases, including the closely related p38 MAP kinase. This selectivity is largely attributed to the specific shape and electrostatic environment of the ALK5 ATP-binding pocket, which is effectively exploited by the unique three-dimensional structure of RepSox.
Optimization strategies for selectivity have focused on fine-tuning the interactions within the ALK5 active site while minimizing off-target binding. For example, while modifications to the 1,5-naphthyridine ring were explored, many of these changes led to a decrease in selectivity, underscoring the importance of this specific scaffold for ALK5 recognition. The pyrazole core also plays a role in orienting the key interacting moieties in a conformation that is highly complementary to the ALK5 active site, but less so to the active sites of other kinases.
The culmination of these optimization efforts is a molecule, RepSox, with a low nanomolar potency for ALK5 inhibition and a high degree of selectivity, making it an indispensable tool for the precise interrogation of TGF-β signaling in a wide range of biological research applications.
Methodological and Analytical Approaches Utilized in Repsox Hydrochloride Research
Biochemical Assays for Target Interaction and Enzymatic Activity
Biochemical assays are fundamental in determining the direct interaction of RepSox with its molecular target and its effect on enzymatic function in a controlled, cell-free environment.
To function, the ALK5 kinase must first phosphorylate itself in a process known as autophosphorylation. Assays measuring this activity are critical for determining the inhibitory potential of compounds like RepSox. In these cell-free assays, the ability of RepSox to inhibit ALK5 autophosphorylation is quantified. Research has demonstrated that RepSox is a potent inhibitor of this process, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 4 nM. selleckchem.comtocris.comselleckchem.comrndsystems.comstemcell.com This indicates that a very low concentration of the compound is needed to block the kinase's activation by 50%. The inhibition of ALK5 autophosphorylation is a key mechanism by which RepSox blocks the downstream TGF-β signaling pathway. nih.gov
Kinases like ALK5 utilize Adenosine Triphosphate (ATP) as a phosphate (B84403) donor for phosphorylation. ATP binding assays are employed to determine if an inhibitor, such as RepSox, works by competing with ATP for its binding site on the kinase. Studies have shown that RepSox effectively inhibits the binding of ATP to ALK5. nih.gov In these assays, RepSox demonstrated an IC₅₀ value of 23 nM, confirming its role as an ATP-competitive inhibitor. selleckchem.comtocris.comselleckchem.comrndsystems.comstemcell.com
Fluorescence Polarization (FP) is a versatile technique used to measure molecular interactions in solution. youtube.com In the context of RepSox research, an ALK5 fluorescence polarization binding assay is used to provide a quantitative measure of the compound's binding affinity. selleckchem.comselleckchem.com This assay format typically involves a purified, recombinant form of the ALK5 kinase domain (e.g., GST-ALK5) and a fluorescently labeled molecule that is known to bind to the ATP pocket (a fluorescent probe). selleckchem.comselleckchem.com When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in a low polarization signal. youtube.com However, when it binds to the much larger ALK5 protein, its rotation slows significantly, leading to a high polarization signal. youtube.com The assay measures the ability of RepSox to displace the fluorescent probe from the ALK5 binding site. As the concentration of RepSox increases, it competes for the binding site, displacing the probe and causing a decrease in the fluorescence polarization signal. selleckchem.comselleckchem.com This change is used to calculate the binding affinity of the inhibitor. selleckchem.comselleckchem.com
| Assay Type | Target/Process | IC₅₀ Value |
|---|---|---|
| ALK5 Autophosphorylation Assay | TGFβRI/ALK5 Enzymatic Activity | 4 nM |
| ATP Binding Assay | ATP Binding to ALK5 | 23 nM |
| TGF-β Cellular Assay | PAI-1 Luciferase Activity in HepG2 cells | 18 nM |
Cellular Assays and Phenotyping Techniques
Cellular assays are crucial for understanding how the biochemical activity of RepSox translates into functional effects within a biological system. These methods assess the compound's impact on signaling pathways and cellular differentiation.
Transepithelial Electrical Resistance (TEER) Measurements
Transepithelial Electrical Resistance (TEER) is a quantitative and non-invasive technique used to measure the integrity of epithelial and endothelial cell monolayers in culture. It provides a strong indication of the functionality of tight junctions, which regulate the passage of ions and solutes through the paracellular pathway. In research involving RepSox, which often pertains to cell differentiation and barrier function, TEER measurements are crucial for assessing the impact of the compound on the formation and stability of cellular barriers.
A key study on primary human retinal endothelial cells utilized this methodology to investigate the effect of RepSox on barrier function. The findings demonstrated that RepSox not only enhances the basal barrier integrity but also prevents the barrier-relaxing effects of vascular endothelial growth factor (VEGF) and cytokines like TNFα and IL-1β. nih.gov Remarkably, RepSox was observed to convert TNFα from a factor that decreases barrier integrity to one that modestly enforces it. nih.gov This protective effect was associated with the suppression of agonist-induced pore formation and the disorganization of adherens junctions. nih.govnih.gov These studies highlight that RepSox stabilizes the endothelial barrier against multiple permeability-inducing agonists, identifying it as a compound with significant potential for conditions characterized by vascular leakage. nih.govnih.gov
Molecular Biology Techniques
Quantitative Polymerase Chain Reaction (qPCR) and Western Blotting are fundamental techniques in studies involving RepSox to quantify changes in gene and protein expression, respectively. These methods have been instrumental in elucidating the molecular pathways modulated by RepSox.
Research has shown that RepSox treatment leads to significant alterations in the expression of genes and proteins related to cell fate, signaling pathways, and cell junctions. For instance, in the context of endothelial barrier function, RepSox strongly upregulates the expression of the tight junction protein-related gene CLDN5 (Claudin-5). nih.gov Concurrently, it activates vascular-stabilizing pathways, such as Wnt signaling, evidenced by the increased expression of genes like AXIN2 and FZD4. nih.gov Conversely, RepSox has been shown to down-regulate inflammatory response genes and proteins, including ICAM1 and KDR. nih.gov
In studies on cellular reprogramming and differentiation, RepSox was found to induce the expression of pluripotency-associated factors. Notably, it can replace the transcription factor Sox2 by inducing the expression of Nanog. nih.gov In sheep fibroblasts, RepSox treatment markedly increased the expression of Oct4 and L-Myc while decreasing the expression of TGF-β target genes like connective tissue growth factor (CTGF) and collagen I. nih.gov Similarly, when inducing brown adipogenesis, RepSox upregulates the expression of adipogenic and thermogenic markers such as Pparγ, Ucp1, and Prdm16. nih.gov
The table below summarizes key research findings on gene and protein expression changes following RepSox treatment.
| Gene/Protein Target | Effect of RepSox | Cell Type/Model | Analytical Method | Reference |
|---|---|---|---|---|
| Claudin-5 (CLDN5) | Upregulation | hPSC-Endothelial Cells | Transcriptome Profiling | nih.gov |
| AXIN2, FZD4 (Wnt Pathway) | Upregulation | hPSC-Endothelial Cells | Transcriptome Profiling | nih.gov |
| ICAM1, KDR (Inflammation) | Downregulation | hPSC-Endothelial Cells | Proteomic/Transcriptome Profiling | nih.gov |
| Nanog | Upregulation | Mouse Embryonic Fibroblasts | qPCR | nih.gov |
| Oct4, L-Myc | Upregulation | Sheep Fibroblasts | Western Blot | nih.gov |
| CTGF, Collagen I | Downregulation | Sheep Fibroblasts | Western Blot | nih.gov |
| UCP1, Pparγ | Upregulation | Mouse Embryonic Fibroblasts | Western Blot, qPCR | nih.govresearchgate.net |
The primary mechanism of RepSox is the inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5. stemcell.comtocris.com A critical step in the TGF-β signaling cascade is the phosphorylation (activation) of the ALK5 receptor itself and its downstream targets, the Smad proteins. Western blot analysis using phospho-specific antibodies is the most common and direct method to assess the impact of RepSox on this signaling event.
Studies consistently demonstrate that RepSox effectively blocks the autophosphorylation of ALK5. medchemexpress.com This inhibition prevents the subsequent phosphorylation of the key downstream effectors, Smad2 and Smad3. nih.gov By analyzing cell lysates treated with RepSox, researchers have shown a marked decrease in the levels of phosphorylated Smad2/3, confirming the compound's potent and specific inhibition of the TGF-β pathway. nih.gov This blockade of Smad phosphorylation is a crucial event that underlies many of RepSox's biological effects, from inducing cellular reprogramming to promoting specific differentiation lineages. nih.gov
Computational Modeling and Docking Studies for Mechanistic Insights
While detailed computational modeling and molecular docking studies for RepSox are not extensively described in publicly available research literature, these methods are standard in the development and characterization of kinase inhibitors. Such in silico approaches provide critical insights into the molecular interactions between a small molecule inhibitor and its protein target.
Molecular docking simulations would be used to predict the binding pose of RepSox within the ATP-binding pocket of the ALK5 kinase domain. These models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that are responsible for the inhibitor's affinity and selectivity. By understanding this structural basis of inhibition, computational studies can rationalize the high potency of RepSox and explain its selectivity for ALK5 over other related kinases. tocris.com Furthermore, these models can guide the design of new analogs with improved properties.
Advanced Spectroscopic Techniques for Molecular Interaction Analysis
Specific studies employing advanced spectroscopic techniques for the detailed molecular interaction analysis of RepSox with ALK5 are not widely published. However, biophysical and spectroscopic methods are vital for characterizing the binding kinetics and thermodynamics of such interactions.
One technique used in the initial characterization of RepSox was a fluorescence polarization-based assay. selleckchem.com In this competitive binding assay, the displacement of a fluorescently labeled probe from the ALK5 ATP-binding site by increasing concentrations of RepSox is measured. This allows for the precise calculation of binding affinity, such as the IC₅₀ value. selleckchem.com
Other advanced techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be invaluable for a deeper analysis. SPR could provide real-time data on the association (k_on) and dissociation (k_off) rates of RepSox binding to ALK5, offering a detailed kinetic profile. ITC could directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic signature of the interaction. These sophisticated approaches would offer a comprehensive understanding of the molecular recognition process between RepSox and its target receptor.
Comparative Analysis and Synergistic Effects of Repsox Hydrochloride with Other Research Compounds
Comparison with Other TGF-β Pathway Inhibitors
RepSox functions by selectively inhibiting the ATP binding site of the ALK5 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling. selleckchem.comtargetmol.comwikipedia.org This mechanism is shared by several other small molecule inhibitors of the TGF-β pathway, though they may differ in terms of potency, selectivity, and off-target effects.
A key application where RepSox has been compared to other TGF-β inhibitors is in the induction of adipogenesis from mouse embryonic fibroblasts (MEFs). nih.govnih.gov Research has shown that besides RepSox, other inhibitors of the TGF-β pathway, including SB431542, LY2157299 (also known as Galunisertib), A83-01, and Tranilast, are also effective in promoting this differentiation process. nih.govnih.govresearchgate.net This suggests a critical role for the inhibition of TGF-β signaling in adipogenesis. nih.gov
SB431542 : Like RepSox, SB431542 is a well-characterized and structurally distinct inhibitor of ALK5. nih.govresearchgate.net It also inhibits ALK4 and ALK7. adooq.com Studies in cellular reprogramming have demonstrated that both RepSox and SB431542 can replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs) from fibroblasts, highlighting their functional similarity in this context. nih.govwpmucdn.com
LY2157299 (Galunisertib) : This compound is a selective inhibitor of the TGF-βRI/ALK5 kinase that specifically curtails the phosphorylation of Smad2, a key downstream effector in the canonical TGF-β pathway. nih.govmdpi.com Galunisertib has been extensively investigated in clinical trials for various cancers. jcpjournal.orgresearchgate.net Its ability to induce adipogenesis similarly to RepSox underscores the common outcome of ALK5 inhibition. nih.govnih.gov
A83-01 : This compound is another potent inhibitor of the TGF-β type I receptor ALK5, as well as ALK4 and ALK7. nih.govadooq.com Its effectiveness in adipogenesis induction is comparable to that of RepSox. nih.govnih.gov
LDN193189 : This small molecule is a potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3. adooq.com While its primary targets are in the BMP pathway, which is related to the broader TGF-β superfamily, it has significantly weaker effects on ALK5. adooq.com The fusion of SB431542 and LDN193189 has been shown to enhance reprogramming efficiency. researchgate.net
The following table provides a comparative overview of RepSox and other selected TGF-β pathway inhibitors.
| Compound | Primary Target(s) | IC50 Values | Key Research Applications |
| RepSox | ALK5 | 4 nM (autophosphorylation), 23 nM (ATP binding) selleckchem.comtargetmol.com | Cellular reprogramming, directed differentiation, adipogenesis induction nih.govbio-gems.com |
| SB431542 | ALK4, ALK5, ALK7 | 47 nM (ALK5), 129 nM (ALK4) adooq.com | Cellular reprogramming, iPSC generation, coronavirus replication inhibition nih.govbiorxiv.org |
| LY2157299 (Galunisertib) | ALK5 | 50 nM jcpjournal.org | Cancer therapy, inhibition of fibroblast activation, adipogenesis induction nih.govmdpi.com |
| A83-01 | ALK4, ALK5, ALK7 | Not specified in sources | Adipogenesis induction, iPSC maintenance nih.govadooq.com |
| Tranilast | TGF-β ligand release | Not applicable (inhibits secretion) nih.gov | Adipogenesis induction nih.govnih.gov |
| LDN193189 | ALK2, ALK3 | 5 nM (ALK2), 30 nM (ALK3) adooq.com | BMP pathway inhibition, used with SB431542 to enhance reprogramming researchgate.netadooq.com |
Synergistic Effects in Combination with Other Small Molecules for Reprogramming and Differentiation
The utility of RepSox is significantly enhanced when used in combination with other small molecules that target different signaling pathways. These combinations can create powerful synergistic effects, enabling more efficient and direct control over cell fate.
Neural Induction : A notable example is the direct lineage reprogramming of fibroblasts into mature neurons. This has been achieved using a cocktail of small molecules that includes RepSox in combination with CHIR99021 (a GSK3 inhibitor), Valproic Acid (a histone deacetylase inhibitor), Forskolin (an adenylyl cyclase activator), SP600125 (a JNK inhibitor), Gö6983 (a protein kinase C inhibitor), and Y-27632 (a ROCK inhibitor). In this context, RepSox-mediated inhibition of the TGF-β pathway is a critical step in overcoming the barriers that maintain the fibroblast identity and allowing for the adoption of a neuronal fate.
Pancreatic Cell Differentiation : RepSox plays a crucial role in protocols for differentiating human pancreatic progenitor cells into functional, insulin-producing cells. bio-gems.com It is often used alone or in combination with molecules such as Forskolin, Dexamethasone (a glucocorticoid receptor agonist), and Nicotinamide (B372718) (a form of vitamin B3 and a PARP inhibitor). This highlights its role in guiding cell fate towards specific endodermal lineages.
Cardiomyocyte Induction : In a cocktail referred to as CRFVPT, RepSox was combined with CHIR99021, Forskolin, and Valproic Acid (VPA), along with Parnate and TTNPB, to induce cardiomyocytes from MEFs. nih.gov
iPSC Generation : During the generation of iPSCs, RepSox has been shown to synergize with VPA. While RepSox can replace the need for the transcription factor Sox2, its combination with VPA can further enhance reprogramming efficiency. nih.gov
Role in Complex Chemical Cocktails for Cell Fate Control
RepSox is a cornerstone component in many chemically defined cocktails designed to control cell fate, particularly in the field of cellular reprogramming. wikipedia.org Its primary role is to inhibit the TGF-β pathway, which is known to be a barrier to the induction of pluripotency. nih.gov By suppressing this pathway, RepSox facilitates the mesenchymal-to-epithelial transition (MET), a crucial early step in the reprogramming of fibroblasts. researchgate.net
A significant breakthrough involving RepSox was the discovery that it could chemically replace the function of the core pluripotency transcription factor Sox2. selleckchem.comnih.gov This was a pivotal finding, as it reduced the number of genetic factors required for iPSC generation, thereby simplifying the process and potentially making it safer for future therapeutic applications. The mechanism behind this replacement is the induction of the endogenous pluripotency gene Nanog. selleckchem.comwikipedia.orgnih.gov Inhibition of TGF-β signaling by RepSox leads to an upregulation of Nanog expression, which compensates for the absence of exogenous Sox2. nih.gov
Furthermore, RepSox has also been demonstrated to replace the oncogene c-Myc in reprogramming protocols, further enhancing the safety profile of the resulting iPSCs. wikipedia.orgnih.gov In the absence of c-Myc, RepSox treatment significantly increases the number of iPSC colonies formed from fibroblasts transduced with only Oct4 and Klf4. nih.govwpmucdn.com This dual capacity to replace both Sox2 and c-Myc makes RepSox an invaluable tool in chemical reprogramming strategies aimed at generating iPSCs using a minimal number of transgenes. nih.gov
Future Directions and Unexplored Avenues in Repsox Hydrochloride Research
Identification of Novel, Unanticipated Targets or Mechanisms of Action
While RepSox is well-characterized as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, ongoing research suggests its biological effects may not be exclusively mediated through this pathway. Future investigations are geared towards identifying novel, unanticipated molecular targets or downstream mechanisms that could explain the breadth of its cellular effects.
One area of exploration is the potential for off-target kinase inhibition. Although initial screenings demonstrated high selectivity for ALK5 over other kinases like p38 MAPK and GSK3, comprehensive kinome-wide profiling using modern, more sensitive technologies could uncover previously unknown interactions. Such findings could be particularly relevant in contexts where RepSox induces complex cellular phenotypes, such as the direct reprogramming of fibroblasts into other cell lineages.
Another avenue of research is the investigation of RepSox's impact on signaling pathways that crosstalk with the TGF-β cascade. For instance, studies have noted that RepSox treatment can influence the JNK/Smad3 signaling pathway in osteosarcoma cells and the Notch signaling pathway in mouse embryonic fibroblasts. It remains to be fully elucidated whether these effects are solely secondary to ALK5 inhibition or if RepSox can modulate components of these pathways more directly. A study on adipogenesis revealed that RepSox, along with other TGF-β pathway inhibitors, can induce the expression of key adipogenic transcription factors like Pparγ and C/ebpα. This suggests a mechanism that overrides the typical anti-adipogenic effect of TGF-β, warranting deeper investigation into the specific downstream effectors.
Furthermore, research has shown that in the context of directed differentiation, blocking TGF-β signaling with RepSox can alter cell fate from endoderm to neuroectoderm. This switch is accompanied by the upregulation of neuroepithelial markers such as SOX2, PAX6, and SOX1. The precise molecular switches and transcription factor networks that RepSox modulates to govern this significant cell fate decision represent a critical and unexplored area of its mechanism of action.
Application of Emerging Technologies (e.g., single-cell omics, organ-on-a-chip platforms) to Elucidate RepSox (Hydrochloride) Effects
The application of cutting-edge technologies is poised to provide unprecedented insight into the multifaceted effects of RepSox. Single-cell omics, including single-cell RNA sequencing (scRNA-seq), offers a powerful tool to dissect the heterogeneity of cellular responses to RepSox treatment. This is particularly valuable in reprogramming and differentiation protocols where cell populations are asynchronous and diverse. For example, scRNA-seq has been used to reveal the dynamic, embryonic-like programs that are activated during chemical reprogramming, a process where RepSox is a key component. One study utilized single-cell qPCR to demonstrate that RepSox treatment shifts cell fate from endoderm to neuroectoderm and disrupts the epithelial-mesenchymal transition (EMT) process at a single-cell resolution. Future single-cell analyses could map the precise trajectories of individual cells undergoing reprogramming or differentiation in the presence of RepSox, identifying rare intermediate cell states and key molecular checkpoints.
Organ-on-a-chip (OOC) platforms, which are microfluidic devices that mimic the architecture and function of human organs, present another exciting frontier. These systems allow for the study of RepSox's effects in a more physiologically relevant, three-dimensional context with controlled microenvironments. For instance, a "gut-on-a-chip" could be used to model intestinal fibrosis, allowing researchers to study the anti-fibrotic effects of RepSox with greater accuracy than traditional 2D cell culture. Similarly, a "cancer-on-a-chip" could be used to investigate the effects of RepSox on tumor cell proliferation, migration, and interaction with other cell types within the tumor microenvironment. Integrating human-induced pluripotent stem cells (hiPSCs) into these OOC models further enhances their potential for personalized medicine, enabling the study of RepSox's effects on patient-specific cells.
| Technology | Application in RepSox Research | Potential Insights |
| Single-Cell RNA Sequencing (scRNA-seq) | Mapping cellular trajectories during reprogramming and differentiation. | Identification of intermediate cell states, gene regulatory networks, and sources of cellular heterogeneity in response to RepSox. |
| Single-Cell qPCR | Analyzing expression of specific genes in individual cells following treatment. | Quantifying cell fate changes and the disruption of specific cellular processes like EMT. |
| Organ-on-a-Chip (OOC) | Modeling diseases like fibrosis or cancer in a human-relevant microenvironment. | Elucidating the efficacy and mechanism of RepSox in a complex, multi-cellular system that mimics organ-level physiology. |
| hiPSC-derived OOC | Creating personalized disease models for drug testing. | Assessing patient-specific responses to RepSox and predicting therapeutic outcomes. |
Development of RepSox (Hydrochloride) as a Tool for Specific Biological Investigations (e.g., in Stem Cell Biology, Regenerative Medicine, Molecular Biology)
RepSox has emerged as a valuable chemical tool for a wide range of biological investigations, primarily due to its ability to selectively inhibit TGF-β signaling. In stem cell biology, its most notable application is in cellular reprogramming. RepSox was identified as a small molecule that can replace the essential transcription factor SOX2 in the generation of induced pluripotent stem cells (iPSCs) from fibroblasts. The mechanism involves the inhibition of the TGF-β pathway, which subsequently leads to the induction of the pluripotency-associated gene Nanog. This has made RepSox a standard component in many chemical cocktails for iPSC generation and direct lineage reprogramming.
In the field of regenerative medicine, RepSox is being explored for its potential to direct cell fate and promote tissue regeneration. It has been used in protocols to:
Induce the differentiation of human pancreatic progenitor cells into insulin-producing cells.
Promote the transformation of glial cells into neurons in the enteric nervous system.
Facilitate the direct conversion of human fibroblasts into neuronal cells.
Induce brown adipogenesis in mouse fibroblasts, suggesting a potential role in metabolic research.
Reprogram mouse embryonic fibroblasts into functional cartilaginous cells for cartilage regeneration.
As a molecular biology tool, RepSox allows researchers to probe the function of the TGF-β pathway in various cellular processes. By providing a method for rapid and reversible inhibition of ALK5, it helps to dissect the pathway's role in cell proliferation, differentiation, apoptosis, and migration. For example, its use was critical in demonstrating that autocrine TGF-β signaling is required for the epithelial-to-mesenchymal transition during definitive endoderm formation.
| Research Area | Specific Application of RepSox | Key Finding/Outcome |
| Stem Cell Biology | Replacement of SOX2 in iPSC generation. | Efficient reprogramming of somatic cells to pluripotency by inducing Nanog expression. |
| Component of chemical cocktails for reprogramming. | Generation of chemically induced pluripotent stem cells (CiPSCs). | |
| Regenerative Medicine | Differentiation of pancreatic progenitors. | Generation of insulin-producing cells. |
| Conversion of fibroblasts to neurons. | Potential for modeling neurological diseases like Alzheimer's. | |
| Conversion of fibroblasts to chondrocytes. | Promoted healing of defective articular cartilage. | |
| Molecular Biology | Inhibition of TGF-β signaling. | Elucidation of pathway involvement in EMT, cell cycle control, and apoptosis. |
Exploration of RepSox (Hydrochloride) in New Preclinical Disease Models
Building on its established effects, future research will likely see RepSox (Hydrochloride) evaluated in a broader array of preclinical disease models. Its known anti-proliferative and pro-apoptotic effects in osteosarcoma cells invite exploration in other cancers where the TGF-β pathway is implicated in tumor progression and metastasis, such as certain breast, colon, and prostate cancers. The compound's ability to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, further strengthens the rationale for these investigations.
The anti-fibrotic potential of RepSox is another promising area. Given that TGF-β is a central mediator of fibrosis in numerous organs, RepSox could be tested in preclinical models of liver fibrosis, kidney fibrosis, and idiopathic pulmonary fibrosis. One study has already reported that RepSox can inhibit skin fibrosis.
Furthermore, the discovery that RepSox promotes the transformation of glial cells into neurons suggests its potential therapeutic use in enteric neuropathies and possibly other neurodegenerative disorders characterized by neuronal loss. Its role in preventing bone loss in a rat model of osteoporosis also opens doors for studying its efficacy in other models of bone disease. Finally, the induction of brown adipogenesis by RepSox points towards a novel therapeutic strategy for obesity and related metabolic diseases like type 2 diabetes, warranting investigation in relevant animal models.
Q & A
Q. What is the molecular mechanism of RepSox (Hydrochloride) in inhibiting ALK5, and how does this affect TGF-β signaling pathways?
RepSox selectively inhibits the TGF-β type I receptor ALK5 by blocking ATP binding and autophosphorylation, with IC₅₀ values reported as 4 nM (ATP binding) and 23 nM (autophosphorylation) . This inhibition disrupts downstream SMAD2/3 phosphorylation, altering cellular responses such as differentiation and proliferation. Methodologically, researchers should validate ALK5 inhibition using kinase activity assays (e.g., ELISA for phosphorylated SMAD2/3) and include controls like untreated cells or alternative ALK5 inhibitors (e.g., SB-431542) to confirm specificity .
Q. How should RepSox be stored and handled to ensure stability in experimental settings?
RepSox hydrochloride is stable as a powder at -20°C for up to three years. In solution (e.g., DMSO), it should be stored at -80°C and used within one year. Solubility varies: ≤1.5 mM in ethanol and ≤610 µM in PBS (pH 7.2). Vortexing or brief sonication (30–60 seconds) is recommended for dissolution .
Q. What are the established protocols for using RepSox in fibroblast-to-neuron differentiation?
RepSox is typically combined with CHIR99021, Valproic Acid, Forskolin, and Y-27632 to induce direct neuronal differentiation in fibroblasts. A standard protocol involves treating mouse embryonic fibroblasts (MEFs) with 2–5 µM RepSox for 7–14 days, monitoring morphological changes (e.g., neurite outgrowth) and biomarker expression (e.g., β-III-tubulin) via immunofluorescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for RepSox across studies?
Discrepancies in IC₅₀ values (e.g., 4 nM vs. 23 nM) may arise from assay conditions (e.g., ATP concentration, cell type). To address this, replicate experiments using standardized kinase assays (e.g., homogeneous time-resolved fluorescence) and compare results with orthogonal methods like Western blotting for SMAD2/3 phosphorylation. Cross-validate findings with independent ALK5 inhibitors to confirm RepSox-specific effects .
Q. What experimental design considerations are critical when combining RepSox with other small molecules for pancreatic β-cell differentiation?
In pancreatic differentiation protocols, RepSox (5–10 µM) is often paired with Forskolin and Nicotinamide to enhance insulin-producing cell yields from human pluripotent stem cells. Key considerations include:
Q. How can researchers optimize RepSox dosing in vivo for studying cancer or gastrointestinal motility?
In murine models, RepSox is administered via intraperitoneal injection (10–20 mg/kg daily). For cancer studies (e.g., osteosarcoma), monitor tumor volume reduction and metastasis via bioluminescence imaging. In gastrointestinal motility studies, pair RepSox with histological analysis of enteric glial cells (EGCs) and motility assays (e.g., bead expulsion tests). Note: Dose adjustments may be needed based on strain-specific pharmacokinetics .
Q. What strategies mitigate off-target effects of RepSox in long-term differentiation assays?
RepSox may inhibit other kinases (e.g., AMPK) at higher concentrations (>10 µM). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
